Propyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
PROPYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a bromobenzamido group, a morpholinyl group, and a benzoate ester. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-bromobenzoyl chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride under reflux conditions.
Formation of 3-bromobenzamide: The 3-bromobenzoyl chloride is then reacted with ammonia to form 3-bromobenzamide.
Synthesis of 5-(3-bromobenzamido)-2-hydroxybenzoic acid: This involves the reaction of 3-bromobenzamide with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.
Formation of the morpholinyl derivative: The 5-(3-bromobenzamido)-2-hydroxybenzoic acid is then reacted with morpholine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the morpholinyl derivative.
Esterification: Finally, the morpholinyl derivative is esterified with propanol in the presence of an acid catalyst such as sulfuric acid to yield PROPYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
PROPYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamido group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholinyl group.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include ketones or aldehydes.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
PROPYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The bromobenzamido group may interact with enzymes or receptors, modulating their activity. The morpholinyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- PROPYL 5-(3-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- PROPYL 5-(3-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- PROPYL 5-(3-IODOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
PROPYL 5-(3-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
Properties
Molecular Formula |
C21H23BrN2O4 |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
propyl 5-[(3-bromobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H23BrN2O4/c1-2-10-28-21(26)18-14-17(6-7-19(18)24-8-11-27-12-9-24)23-20(25)15-4-3-5-16(22)13-15/h3-7,13-14H,2,8-12H2,1H3,(H,23,25) |
InChI Key |
NYUUYYYVJQIFOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCOCC3 |
Origin of Product |
United States |
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